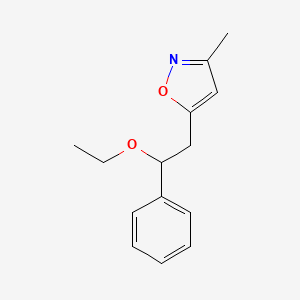

Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-

Description

Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-, is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a methyl group and at position 5 with a 2-ethoxy-2-phenylethyl chain. The isoxazole ring (C₃H₃NO) is a five-membered aromatic system with oxygen and nitrogen atoms at positions 1 and 2, respectively. The 2-ethoxy-2-phenylethyl substituent introduces both lipophilic (phenyl) and moderately polar (ethoxy) characteristics, which influence its physicochemical and pharmacological properties.

Structure

3D Structure

Properties

CAS No. |

61449-16-9 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

5-(2-ethoxy-2-phenylethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C14H17NO2/c1-3-16-14(12-7-5-4-6-8-12)10-13-9-11(2)15-17-13/h4-9,14H,3,10H2,1-2H3 |

InChI Key |

GPJBFDBHVLBHNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=CC(=NO1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-ethoxy-2-phenylethylamine and 3-methyl-2-nitropropene in the presence of a base can lead to the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich nitrogen atom in the isoxazole ring facilitates electrophilic substitutions. Documented reactions include:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Substitution at the 4-position of the ring. |

| Sulfonation | SO₃, H₂SO₄ | Sulfonation at the 5-position. |

| Halogenation | Cl₂/Br₂ in acetic acid | Halogenation at the 4- or 5-position. |

These reactions are influenced by the steric and electronic effects of the 2-ethoxy-2-phenylethyl and methyl substituents, which direct electrophiles to specific ring positions.

Cycloaddition and Ring-Opening Reactions

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic structures . Under strong acidic conditions (e.g., HCl/CH₃OH), the isoxazole ring undergoes ring-opening hydrolysis to yield β-keto amides or esters, depending on the substituents.

Nucleophilic Additions

The methyl group at the 3-position and the ethoxy-phenylethyl chain at the 5-position participate in nucleophilic reactions:

-

Grignard reagents attack the methyl group, forming tertiary alcohols.

-

The ethoxy group undergoes acid-catalyzed hydrolysis to yield phenolic derivatives.

Biological Interaction Mechanisms

While not strictly a chemical reaction, the compound’s pharmacological activity involves non-covalent interactions:

-

Hydrogen bonding between the isoxazole oxygen and enzyme active sites.

-

π-Stacking between the phenyl group and aromatic residues in target proteins.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Research has indicated that various isoxazole derivatives exhibit significant anticancer activity. For instance, compounds related to isoxazoles have been evaluated for their efficacy against lung cancer cells, with some derivatives showing promising results comparable to established chemotherapeutic agents like doxorubicin .

- In a study focusing on the electrochemical behavior of isoxazole derivatives, it was found that certain compounds demonstrated excellent antioxidant properties, which are crucial for mitigating oxidative stress associated with cancer progression .

-

Antimicrobial Activity :

- Isoxazoles are recognized for their antimicrobial properties. The presence of the isoxazole ring enhances the ability of these compounds to inhibit bacterial growth and combat infections. This has been particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .

-

Neuroprotective Effects :

- Some studies have suggested that isoxazole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms through which these compounds may exert their effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Comparisons

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (): This derivative has a phenyl group at position 3, a methyl group at position 5, and an ester moiety at position 3. The ester group enhances polarity compared to the ethoxy-phenylethyl chain in the target compound, likely increasing aqueous solubility.

5-(3-Methoxyphenyl)-3-phenylisoxazole () :

Substituted with two aryl groups (phenyl and 3-methoxyphenyl), this compound exhibits planar geometry with dihedral angles of ~17° between rings. The methoxy group introduces electron-donating effects, altering electronic distribution compared to the ethoxy group in the target compound. The ethoxy group’s longer alkyl chain may enhance lipophilicity and metabolic stability .- 5-[5-[4-(4,5-Dihydrooxazol-2-yl)phenoxy]pentyl]-3-methylisoxazole (): This analog features a pentyl linker and a dihydrooxazole moiety, increasing molecular weight and hydrophilicity. The target compound’s ethoxy-phenylethyl chain is shorter and less polar, suggesting differences in solubility and aggregation behavior .

Physicochemical Properties

Key Observations :

- Substituted alkyl chains (e.g., ethoxyethyl) enhance lipophilicity, favoring lipid bilayer penetration but reducing aqueous solubility .

Conformational and Electronic Effects

- The 2-ethoxy-2-phenylethyl chain introduces torsional flexibility, enabling adaptive binding in biological targets. In contrast, rigid aryl-substituted isoxazoles () exhibit fixed dihedral angles (~17°), limiting conformational diversity .

- Electron-donating ethoxy groups may modulate the isoxazole ring’s electron density, affecting reactivity in substitution reactions compared to electron-withdrawing groups (e.g., Cl in ) .

Biological Activity

Isoxazole derivatives, including Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of five-membered heterocycles that exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific isoxazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- features a unique substitution pattern that influences its biological activity. The isoxazole ring structure is critical for its interaction with various biological targets.

The biological activity of isoxazoles is largely attributed to their ability to interact with specific enzymes and receptors. For instance, the isoxazole moiety can modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Research suggests that modifications to the isoxazole ring can enhance selectivity towards COX-2, leading to improved anti-inflammatory properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:

- Case Study : A series of isoxazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 3.6 µM against A375 melanoma cells, indicating significant cytotoxicity compared to its parent compound .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isoxazole Derivative 1 | A375 | 3.6 | |

| Isoxazole Derivative 2 | A549 | 0.76 | |

| Isoxazole Derivative 3 | HCT116 | 5.0 |

Antimicrobial Activity

Isoxazoles have also been evaluated for their antimicrobial properties. One study reported that certain isoxazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Isoxazoles are known for their anti-inflammatory effects, particularly through COX inhibition:

- Research Findings : Compounds with a methyl group at the C-3 position of the isoxazole ring showed selective inhibition of COX-2 with IC50 values as low as 0.95 µM .

Structure-Activity Relationship (SAR)

The efficacy of isoxazoles can be significantly influenced by their structural modifications. Studies indicate that substituents on the isoxazole ring can enhance or diminish biological activity:

Q & A

Q. What are the common synthetic routes for 5-(2-ethoxy-2-phenylethyl)-3-methylisoxazole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cycloaddition or condensation reactions. For example, β-ketoester intermediates can be reacted with hydroxylamine derivatives to form the isoxazole core, followed by alkylation or ethoxy-phenylethyl substitution . Optimization strategies include:

- Catalyst selection : Use sodium ethoxide or amines to enhance cyclization efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. How is structural characterization performed for this compound?

Comprehensive characterization involves:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the isoxazole ring (δ 6.1–6.5 ppm for H-4), ethoxy group (δ 1.2–1.4 ppm for CH3), and phenyl protons (δ 7.2–7.6 ppm) .

- FTIR : Confirm C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 289.18) .

- X-ray crystallography : Resolve stereochemistry and packing interactions (if crystals are obtainable) .

Q. What in vitro biological screening assays are relevant for initial pharmacological evaluation?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values .

- Anti-inflammatory testing : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Core modifications : Introduce substituents at C-3 (methyl) or C-5 (ethoxy-phenylethyl) to evaluate steric/electronic effects .

- Bioisosteric replacement : Replace the ethoxy group with morpholine or piperidine to enhance solubility .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify interactions with targets like HDACs or tubulin .

- Data analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Conflicting results (e.g., variable efficacy in seizure models vs. inconsistent antimicrobial activity ) may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, inoculum size) .

- Metabolic stability : Perform hepatic microsome assays to assess compound stability .

- Species-specific effects : Test in multiple models (e.g., murine vs. humanized systems) .

- Dose optimization : Conduct pharmacokinetic studies to determine effective plasma concentrations .

Q. What strategies are effective in improving the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.